2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indole moiety at position 3. The triazole ring is linked via a thioether bond to an acetamide group, which is further functionalized with a 2-(trifluoromethyl)phenyl substituent. This structure combines pharmacophoric elements known for diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole moiety may contribute to receptor-binding interactions .
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c1-2-29-19(14-11-25-16-9-5-3-7-13(14)16)27-28-20(29)31-12-18(30)26-17-10-6-4-8-15(17)21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJSGMIARSEHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indole moiety : Known for its role in various biological activities.
- Triazole ring : Recognized for antifungal and antibacterial properties.
- Thioether linkage : Potentially enhancing the compound's biological activity.
- Trifluoromethyl group : Often associated with increased lipophilicity and bioactivity.
Molecular Formula
The molecular formula of the compound is .
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. A study highlighted that compounds similar to 1,2,4-triazoles demonstrated potent antifungal activity against various strains, with minimum inhibitory concentrations (MICs) often lower than those of conventional antifungals like ketoconazole . The specific compound may share this activity due to its structural characteristics.
Antibacterial Activity
The antibacterial potential of 1,2,4-triazoles has been well-documented. For example:
- Compounds with similar structures showed effectiveness against drug-resistant strains of Staphylococcus aureus and E. coli, with MIC values reported as low as 0.125 μg/mL .
This suggests that the compound could be effective against a range of bacterial pathogens.
Anticancer Properties
Recent studies have explored the anticancer potential of indole and triazole derivatives. The incorporation of indole into the triazole framework may enhance cytotoxicity against cancer cell lines. For instance, certain indole-based triazoles exhibited IC50 values in the micromolar range against various cancer types .
The biological activity is likely mediated through several mechanisms:
- Inhibition of Enzymes : Triazoles often act by inhibiting enzymes critical for fungal cell wall synthesis or bacterial replication.
- Interaction with DNA : Indole derivatives may intercalate into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in pathogens or cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.01–0.27 μmol/mL | |
| Antibacterial | Staphylococcus aureus | 0.125–8 μg/mL | |
| Anticancer | Various Cancer Cell Lines | IC50 ~ 10 μM |
Case Study: Synthesis and Evaluation
A recent study synthesized various derivatives based on the triazole framework and evaluated their biological activities. The synthesized compounds were tested against several pathogens and cancer cell lines, revealing promising results that support further investigation into their therapeutic potential .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 396.43 g/mol. The structure features an indole moiety, a triazole ring, and a trifluoromethylphenyl group, which are known to enhance biological activity.
Anticonvulsant Activity
Research indicates that triazole derivatives exhibit significant anticonvulsant properties. A systematic review highlighted that compounds containing the triazole nucleus have been developed and tested for their efficacy against seizures. The specific compound has shown promise in preliminary studies for its potential to mitigate seizure activity, making it a candidate for further investigation in anticonvulsant drug development .
Antimicrobial Properties
The 1,2,4-triazole scaffold is recognized for its antimicrobial activity. Studies have demonstrated that derivatives of this scaffold can effectively target various bacterial strains. For instance, compounds similar to the one discussed have been synthesized and tested against Staphylococcus aureus and Escherichia coli, showing minimal inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that our compound may possess similar properties and could be explored as a potential antimicrobial agent .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The incorporation of indole and trifluoromethyl groups has been linked to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Recent research has indicated that certain triazole-containing compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases, where modulation of the immune response is crucial .
Synthetic Routes
The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Indole Moiety : The indole can be synthesized via Fischer indole synthesis or other methods.
- Thioether Formation : The thioether linkage is formed through nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide group is introduced via acylation reactions.
Case Studies
Several studies have documented the biological evaluation of similar triazole derivatives:
- Anticonvulsant Screening : A study evaluated various triazole derivatives in animal models for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, establishing a structure-activity relationship (SAR) that supports further development of our compound .
- Antimicrobial Testing : Compounds with structural similarities were tested against a range of bacterial pathogens, showing promising results with MIC values indicating effective antibacterial activity .
- Cancer Cell Line Studies : Investigations into the cytotoxic effects on different cancer cell lines revealed that certain modifications to the triazole structure significantly increased potency against specific types of cancer cells .
Comparison with Similar Compounds
Triazole Core Modifications
- 4-Chlorophenyl and p-Tolylaminomethyl Substituents The compound 2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide () replaces the ethyl and indole groups with a 4-chlorophenyl ring and a p-tolylaminomethyl side chain. The acetamide group lacks the trifluoromethyl substituent, which may diminish metabolic resistance compared to the target compound .
- Ethyl and Furan-2-yl Substituents In 2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide (), the indole is replaced with a furan ring. The acetamide’s 3-methylphenyl group lacks the electron-withdrawing trifluoromethyl group, possibly lowering membrane permeability .
Acetamide Tail Variations
Trifluoromethylphenyl vs. Fluoro-Methylphenyl
The analog 2-{[4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () substitutes the trifluoromethyl group with a 3-fluoro-4-methylphenyl moiety. While fluorine enhances electronegativity, the trifluoromethyl group’s stronger electron-withdrawing effect likely improves stability and binding affinity in the target compound .Pyridinyl and Isopropylphenyl Derivatives
Orco agonists like VUAA-1 and OLC-12 () feature pyridinyl or isopropylphenyl acetamide tails. These substituents prioritize interactions with olfactory receptors, contrasting with the target compound’s trifluoromethylphenyl group, which may favor anti-inflammatory or kinase inhibitory roles .
Q & A
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like 14-α-demethylase (antifungal target) .
- QSAR Models : Correlate logP values with cytotoxicity (e.g., CC50 in cancer cell lines) .
- ADMET Prediction : SwissADME to optimize bioavailability (e.g., Rule of Five compliance) .
What methods improve solubility for in vivo studies?
Q. Advanced Research Focus
- Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
- Nanoparticle Formulation : Use PLGA polymers for controlled release .
- Co-solvent Systems : Ethanol/Cremophor EL (1:1) for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
